Cas no 2171900-77-7 (1-{1-(hydroxymethyl)cyclopropylmethyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide)

1-{1-(hydroxymethyl)cyclopropylmethyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-{[1-(hydroxymethyl)cyclopropyl]methyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide
- 2171900-77-7
- EN300-1593824
- 1-{1-(hydroxymethyl)cyclopropylmethyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide
-
- インチ: 1S/C11H18N4O2/c1-2-3-8-9(10(12)17)13-14-15(8)6-11(7-16)4-5-11/h16H,2-7H2,1H3,(H2,12,17)
- InChIKey: VNMREKNZQCJCFJ-UHFFFAOYSA-N
- ほほえんだ: OCC1(CN2C(=C(C(N)=O)N=N2)CCC)CC1
計算された属性
- せいみつぶんしりょう: 238.14297583g/mol
- どういたいしつりょう: 238.14297583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 94Ų
1-{1-(hydroxymethyl)cyclopropylmethyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1593824-10.0g |
1-{[1-(hydroxymethyl)cyclopropyl]methyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide |
2171900-77-7 | 10.0g |
$6266.0 | 2023-07-10 | ||
Enamine | EN300-1593824-5.0g |
1-{[1-(hydroxymethyl)cyclopropyl]methyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide |
2171900-77-7 | 5.0g |
$4226.0 | 2023-07-10 | ||
Enamine | EN300-1593824-5000mg |
1-{[1-(hydroxymethyl)cyclopropyl]methyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide |
2171900-77-7 | 5000mg |
$4226.0 | 2023-09-23 | ||
Enamine | EN300-1593824-0.25g |
1-{[1-(hydroxymethyl)cyclopropyl]methyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide |
2171900-77-7 | 0.25g |
$1341.0 | 2023-07-10 | ||
Enamine | EN300-1593824-100mg |
1-{[1-(hydroxymethyl)cyclopropyl]methyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide |
2171900-77-7 | 100mg |
$1283.0 | 2023-09-23 | ||
Enamine | EN300-1593824-250mg |
1-{[1-(hydroxymethyl)cyclopropyl]methyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide |
2171900-77-7 | 250mg |
$1341.0 | 2023-09-23 | ||
Enamine | EN300-1593824-500mg |
1-{[1-(hydroxymethyl)cyclopropyl]methyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide |
2171900-77-7 | 500mg |
$1399.0 | 2023-09-23 | ||
Enamine | EN300-1593824-0.1g |
1-{[1-(hydroxymethyl)cyclopropyl]methyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide |
2171900-77-7 | 0.1g |
$1283.0 | 2023-07-10 | ||
Enamine | EN300-1593824-10000mg |
1-{[1-(hydroxymethyl)cyclopropyl]methyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide |
2171900-77-7 | 10000mg |
$6266.0 | 2023-09-23 | ||
Enamine | EN300-1593824-50mg |
1-{[1-(hydroxymethyl)cyclopropyl]methyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide |
2171900-77-7 | 50mg |
$1224.0 | 2023-09-23 |
1-{1-(hydroxymethyl)cyclopropylmethyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide 関連文献
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
1-{1-(hydroxymethyl)cyclopropylmethyl}-5-propyl-1H-1,2,3-triazole-4-carboxamideに関する追加情報
Introduction to Compound with CAS No. 2171900-77-7 and Product Name: 1-{1-(hydroxymethyl)cyclopropylmethyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide
The compound identified by the CAS number 2171900-77-7 and the product name 1-{1-(hydroxymethyl)cyclopropylmethyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a cyclopropylmethyl group and a propyl-substituted triazole ring, contribute to its distinctive chemical properties and biological interactions.
Recent studies have highlighted the importance of triazole derivatives in medicinal chemistry. Triazoles are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a hydroxymethylcyclopropylmethyl moiety into the triazole framework introduces additional functional groups that can modulate the compound's pharmacokinetic and pharmacodynamic profiles. This structural modification has been shown to enhance binding affinity and selectivity towards specific biological targets, making it a promising candidate for drug development.
The 1H-1,2,3-triazole-4-carboxamide core of this compound is particularly noteworthy. Carboxamides are well-documented pharmacophores that exhibit various biological functions, including enzyme inhibition and receptor binding. The combination of a triazole ring with a carboxamide group creates a versatile scaffold that can interact with multiple biological pathways. This dual functionality has been exploited in the design of novel therapeutic agents targeting complex diseases such as cancer and neurodegenerative disorders.
One of the most compelling aspects of this compound is its potential application in anticancer research. Emerging evidence suggests that triazole derivatives can disrupt cancer cell proliferation by inhibiting key signaling pathways involved in tumor growth and survival. The cyclopropylmethyl group in this compound may further enhance its ability to interact with cancer-specific targets by improving solubility and bioavailability. Preclinical studies have demonstrated promising results in vitro, indicating that this molecule can selectively induce apoptosis in cancer cells while sparing healthy tissues.
Another area where this compound shows significant promise is in antimicrobial therapy. The rise of antibiotic-resistant bacteria has necessitated the development of novel antimicrobial agents with unique mechanisms of action. The structural features of this compound, including the triazole ring and the hydroxymethylcyclopropylmethyl group, may contribute to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes. Preliminary studies have shown that derivatives of this compound exhibit potent activity against Gram-positive and Gram-negative bacteria, making it a valuable addition to the arsenal of antimicrobial drugs.
The synthesis of 1-{1-(hydroxymethyl)cyclopropylmethyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key steps include the formation of the triazole ring through cycloaddition reactions followed by functionalization with the hydroxymethylcyclopropylmethyl group. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve optimal results. These methods not only improve efficiency but also minimize unwanted side products, ensuring that the final product meets stringent quality standards.
In terms of pharmacokinetic properties, this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The presence of polar functional groups enhances its solubility in water, facilitating oral administration and improving bioavailability. Additionally, preliminary toxicology studies have shown that this compound is well-tolerated at therapeutic doses, suggesting its potential for safe clinical use. Further research is ongoing to optimize dosing regimens and explore long-term safety profiles.
The development of novel drug candidates like 1-{1-(hydroxymethyl)cyclopropylmethyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide relies heavily on advancements in computational chemistry and molecular modeling. These tools allow researchers to predict binding affinities, optimize molecular structures, and identify potential drug-drug interactions before moving into costly preclinical trials. By leveraging these technologies, scientists can accelerate the drug discovery process and bring new therapies to market more efficiently.
Future directions for research on this compound include exploring its mechanism of action in greater detail and identifying new therapeutic applications. For instance, studies are being conducted to investigate whether this molecule can be repurposed for treating other diseases such as autoimmune disorders or infectious diseases caused by resistant pathogens. Additionally, efforts are underway to develop analogs with improved pharmacological properties through structure-based drug design approaches.
In conclusion,2171900-77-7and its corresponding product name represent a significant contribution to the field of chemical biology and pharmaceutical research. The unique structural features of this compound make it a versatile tool for investigating biological pathways and developing novel therapeutic agents. With ongoing research aimed at optimizing its pharmacological properties and exploring new applications,this molecule holds great promise for improving human health outcomes in the coming years.
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